7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with the molecular formula C24H24N6O3S and a molecular weight of 476.5508 g/mol . This compound features a purine core substituted with various functional groups, including a benzoxazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting with the preparation of the benzoxazole moiety. Benzoxazoles can be synthesized through the cyclization of 2-aminophenols with aldehydes under acidic conditions . The subsequent steps involve the introduction of the sulfanylpropyl group, followed by the attachment of the benzyl(methyl)amino group and the hydroxylation of the purine core. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazole moiety can be reduced to a benzoxazoline under specific conditions.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the sulfanyl group could result in various substituted purine derivatives.
Scientific Research Applications
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moiety can bind to specific sites on proteins, while the purine core can mimic natural nucleotides, affecting cellular processes. The compound may also modulate signaling pathways by interacting with key enzymes involved in purine metabolism.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzoxazole and a purine core allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N6O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O3S/c1-28(15-16-9-4-3-5-10-16)22-26-20-19(21(31)27-23(32)29(20)2)30(22)13-8-14-34-24-25-17-11-6-7-12-18(17)33-24/h3-7,9-12H,8,13-15H2,1-2H3,(H,27,31,32) |
InChI Key |
RJAVCWCYWFJOSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCCSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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